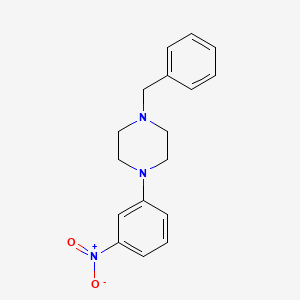
1-Benzyl-4-(3-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(3-nitrophenyl)piperazine is a chemical compound with the molecular formula C17H19N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(3-nitrophenyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 3-nitrobenzyl chloride. The reaction is carried out under basic conditions, often using a solvent such as ethanol or acetonitrile. The process involves the nucleophilic substitution of the chlorine atoms by the nitrogen atoms of the piperazine ring, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Benzyl-4-(3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and benzyl derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol and acetonitrile, and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(3-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(3-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(3-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but with the nitro group in the para position, which may result in different chemical and biological properties.
1-(4-Nitrophenyl)piperazine: Lacking the benzyl group, this compound may have different reactivity and applications.
Eigenschaften
Molekularformel |
C17H19N3O2 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
1-benzyl-4-(3-nitrophenyl)piperazine |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-4-7-16(13-17)19-11-9-18(10-12-19)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
InChI-Schlüssel |
OJSNXRYDTWARPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole](/img/structure/B11744504.png)

![2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11744515.png)
![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11744516.png)
![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744521.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744530.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744546.png)
![1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11744556.png)
amine](/img/structure/B11744563.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11744577.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744581.png)

